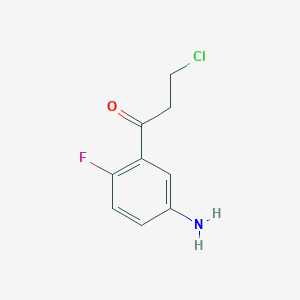
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3OS. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of 3-(2-(trifluoromethylthio)phenyl)propan-2-one. This can be achieved using bromine or other brominating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ketone group to alcohols.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This can lead to the formation of new covalent bonds and the modification of molecular targets. The trifluoromethylthio group can also participate in interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one include:
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with similar reactivity but different functional groups.
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: A compound with an additional bromomethyl group, leading to different reactivity and applications.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)propan-1-one: A structural isomer with different positioning of the bromine and trifluoromethylthio groups
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H8BrF3OS |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-bromo-3-[2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3OS/c11-6-8(15)5-7-3-1-2-4-9(7)16-10(12,13)14/h1-4H,5-6H2 |
InChI Key |
RDJFBHWIBONZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


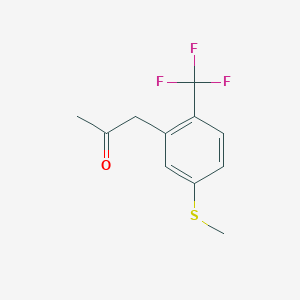

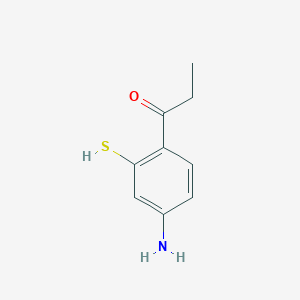

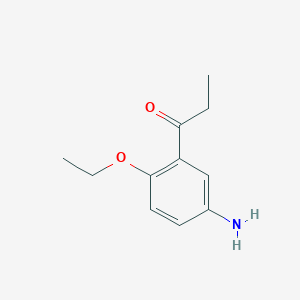
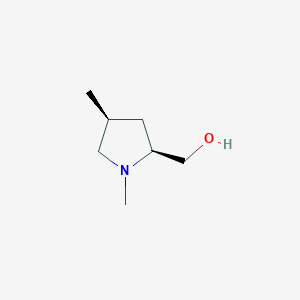
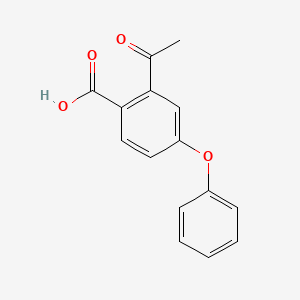
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
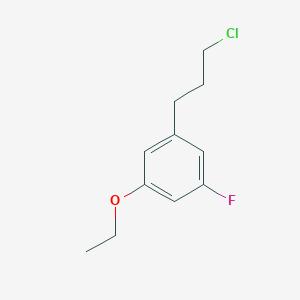
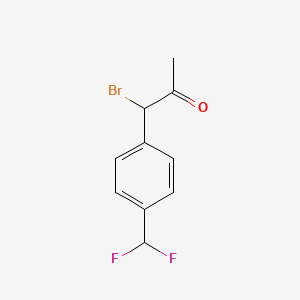
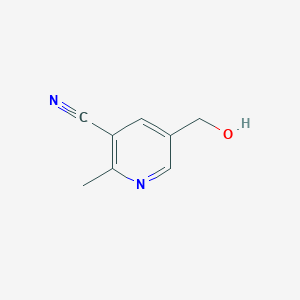
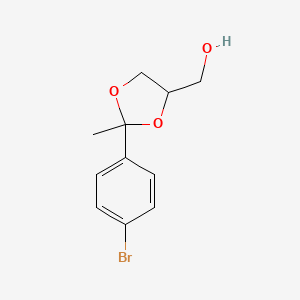
![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)
